3-(2-Hydroxyethyl)oxetane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)oxetane-3-carboxylic acid is a heterocyclic compound featuring an oxetane ring, which is a four-membered ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with 3-hydroxy-2-(hydroxymethyl)propanoic acid methyl ester, which undergoes protection, cyclization, and hydrolysis to yield the desired oxetane derivative . The reaction conditions often involve the use of protecting groups to ensure selective reactions and may require specific catalysts or reagents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening or ring-expansion products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted oxetane derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(2-Hydroxyethyl)oxetane-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to desired therapeutic effects. The oxetane ring’s strain and reactivity can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Hydroxyethyl)oxetane-3-carboxylic acid include other oxetane derivatives like oxetane-3-carboxylic acid and 3-oxetanemethanol . These compounds share the oxetane ring structure but differ in their functional groups and substituents.
Uniqueness
The uniqueness of this compound lies in its combination of the oxetane ring with a hydroxyethyl group and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C6H10O4 |
---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)oxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O4/c7-2-1-6(5(8)9)3-10-4-6/h7H,1-4H2,(H,8,9) |
InChI Key |
ARYKZZXAZXQPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.